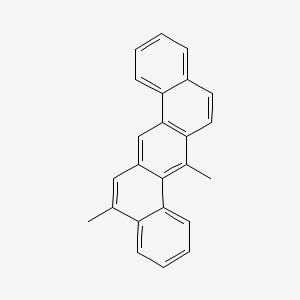

Dibenz(a,h)anthracene, 5,14-dimethyl-

Description

Contextualizing Dibenz(a,h)anthracene as a Representative Polycyclic Aromatic Hydrocarbon (PAH)

Dibenz(a,h)anthracene is a polycyclic aromatic hydrocarbon (PAH) composed of five fused benzene (B151609) rings. wikipedia.org It is a solid, crystalline substance, appearing as white to light yellow, with low water solubility and volatility. wikipedia.orgtpsgc-pwgsc.gc.ca This compound is not typically manufactured for commercial purposes but is found in the environment as a byproduct of the incomplete combustion of organic materials. tpsgc-pwgsc.gc.cawikipedia.org Sources include industrial emissions from coke ovens, coal tar distillation, engine exhaust, as well as high-temperature cooking methods and the smoking of tobacco and marijuana. wikipedia.orgwikipedia.org

In academic research, Dibenz(a,h)anthracene serves as a representative PAH due to its well-documented carcinogenic properties. epa.govmedchemexpress.com It is known to intercalate into DNA, causing mutations, and is classified as a probable human carcinogen (IARC Group 2A). wikipedia.orgepa.gov Its primary use in a laboratory setting is for research purposes, particularly in cancer studies to induce tumorigenesis. regenesis.com The compound's ability to cause DNA damage and induce gene mutations in both bacterial and mammalian cell systems makes it a crucial subject in toxicological and environmental health research. epa.govmedchemexpress.com

Table 1: Physicochemical Properties of Dibenz(a,h)anthracene

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C22H14 | wikipedia.org |

| Molecular Weight | 278.35 g/mol | chemeo.com |

| Appearance | White to light yellow crystalline solid | wikipedia.orgnih.gov |

| Water Solubility | Very low | tpsgc-pwgsc.gc.ca |

| Log Kow (Octanol-Water Partition Coefficient) | 6.50 | nih.gov |

| CAS Number | 53-70-3 | chemeo.com |

Significance of Methylated Derivatives in PAH Research

The study of methylated derivatives of PAHs is critical in chemical and biological research. Methylation, the addition of a methyl group to a molecule, can significantly alter the physical, chemical, and biological properties of the parent PAH. These alterations can influence their environmental fate, metabolic activation, and carcinogenic potential.

In the context of PAHs, methylation can affect their molecular shape and electronic properties, which in turn can impact their interaction with biological macromolecules like DNA and proteins. This is particularly relevant in the study of carcinogenesis, as the positioning of methyl groups can either enhance or diminish the tumorigenicity of the parent compound.

Relevance of Dibenz(a,h)anthracene, 5,14-dimethyl- in Contemporary Chemical and Biological Research

While specific research on Dibenz(a,h)anthracene, 5,14-dimethyl- is not as extensive as for its parent compound, its study holds significance for several reasons. The addition of methyl groups at the 5 and 14 positions of the Dibenz(a,h)anthracene structure is of particular interest. These positions are located in the "bay region" of the molecule, a concept central to understanding the metabolic activation of PAHs to their ultimate carcinogenic forms.

The metabolism of PAHs often involves the formation of dihydrodiol epoxides. The carcinogenicity of a PAH is frequently linked to the formation of a diol epoxide in the bay region. The presence of methyl groups in or near this region can influence the ease of formation and the reactivity of these epoxides. Therefore, studying 5,14-dimethyl-Dibenz(a,h)anthracene can provide valuable insights into the structure-activity relationships of methylated PAHs and help to elucidate the mechanisms by which these compounds exert their biological effects.

Research into the metabolism of the parent compound, Dibenz(a,h)anthracene, by rat liver homogenates has shown that hydroxylation occurs at various positions, leading to the formation of phenols and dihydrodihydroxy compounds. nih.govnih.gov However, the study noted no evidence of metabolic action at the 7 and 14-positions of the parent compound. nih.govnih.gov This makes the study of a derivative with a methyl group at the 14-position, such as Dibenz(a,h)anthracene, 5,14-dimethyl-, particularly compelling for understanding how such substitutions might alter metabolic pathways.

Furthermore, metabolomics studies on the parent Dibenz(a,h)anthracene have revealed significant disruptions in metabolic pathways, including folate biosynthesis, glycerophospholipid metabolism, and nitrogen metabolism, leading to oxidative stress and inflammatory responses. frigidzonemedicine.com.cnresearchgate.net Investigating whether the 5,14-dimethyl derivative elicits similar or distinct metabolic perturbations would be a valuable area of contemporary research.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Dibenz(a,h)anthracene |

| Dibenz(a,h)anthracene, 5,14-dimethyl- |

| 5-hydroxybenzanthracene |

| 5,6-dihydro-5,6-dihydroxybenzanthracene |

| S-(5,6-dihydro-6-hydroxy-5-benzanthracenyl)glutathione |

| 3-hydroxydibenzanthracene |

| 4-hydroxydibenzanthracene |

| 1,2-dihydro-1,2-dihydroxydibenzanthracene |

| 3,4-dihydro-3,4-dihydroxydibenzanthracene |

| 5,6-dihydro-5,6-dihydroxydibenzanthracene |

| 5-hydroxydibenzanthracene |

| S-(5,6-dihydro-6-hydroxy-5-dibenzanthracenyl)glutathione |

Structure

3D Structure

Properties

CAS No. |

71084-62-3 |

|---|---|

Molecular Formula |

C24H18 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

5,14-dimethylnaphtho[1,2-b]phenanthrene |

InChI |

InChI=1S/C24H18/c1-15-13-18-14-23-20(12-11-17-7-3-4-9-21(17)23)16(2)24(18)22-10-6-5-8-19(15)22/h3-14H,1-2H3 |

InChI Key |

NJPAQQMZOWQSRZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C(=C2C5=CC=CC=C15)C |

Origin of Product |

United States |

Synthetic Methodologies for Dibenz A,h Anthracene and Its Alkylated Analogues

Strategies for the De Novo Synthesis of the Dibenz(a,h)anthracene Skeleton

De novo synthesis refers to the construction of the target molecule from simpler, acyclic, or less complex cyclic precursors. For dibenz[a,h]anthracene (B1670416), these strategies involve forming key carbon-carbon bonds to create the fused aromatic rings.

Photochemical cyclization is a powerful method for forming polycyclic aromatic hydrocarbons (PAHs). This approach typically involves the irradiation of a stilbene-like precursor, leading to an intramolecular cyclization. The reaction generally proceeds through a light-promoted E/Z isomerization, followed by the cyclization of an excited state of the Z-isomer to form a dihydrogenated intermediate, which is then oxidized to the fully aromatic system. nih.gov

While early attempts to photocyclize simple imines (N-benzylidene aniline) were inefficient, the process becomes effective when the molecule's electronics are modified, for instance, through protonation with a strong acid, which alters the nature of the lowest singlet excited state and favors cyclization. nih.gov This principle underlines the importance of precursor design in successful photochemical approaches.

Palladium-catalyzed cross-coupling and cyclization reactions have become indispensable tools in the synthesis of complex aromatic systems. One prominent strategy for synthesizing the dibenz[a,h]anthracene skeleton is the Pd-catalyzed intramolecular double-cyclization of (Z,Z)-p-styrylstilbene derivatives. wikipedia.org In this approach, the styrylstilbene precursors are first synthesized via methods like the Wittig reaction. wikipedia.org The subsequent double-cyclization, catalyzed by a palladium complex, forges the final two rings of the dibenz[a,h]anthracene core in a single transformation, with reported yields of up to 84% for the parent compound. wikipedia.org

This methodology has also been successfully applied to the synthesis of derivatives, such as 7,14- and 2,9-dimethoxydibenz[a,h]anthracenes, demonstrating its versatility. wikipedia.org A related strategy for a different isomer, dibenz[a,j]anthracene, involves a tandem Pd-catalyzed directed C–H olefination followed by a Diels-Alder cyclization and oxidative aromatization. nih.govnih.gov This highlights the power of palladium catalysis in regioselective bond formation for constructing complex PAHs.

| Reaction | Catalyst/Reagents | Precursor | Product | Yield | Reference |

| Intramolecular Double Cyclization | Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | (Z,Z)-p-Styrylstilbene | Dibenz[a,h]anthracene | 84% | wikipedia.org |

| C-H Olefination / Cyclization | Pd Catalyst, Benzyne | Cyclohexa-2,5-diene-1-carboxylic acid derivative | Dibenz[a,j]anthracene derivative | Moderate | nih.govnih.gov |

Besides photocyclization and palladium-catalyzed routes, other classical and modern organic reactions are employed to synthesize the dibenz[a,h]anthracene framework.

The Elbs reaction is a classic thermal cyclodehydration of an ortho-methyl or ortho-methylene substituted diaryl ketone to form a condensed polyaromatic system. wikipedia.orgorganicreactions.org This reaction is carried out at high temperatures (typically 400-450 °C), often without a catalyst, and proceeds via pyrolysis. organicreactions.orgresearchgate.net By designing a suitable diaryl ketone precursor, this method could theoretically be used to construct the dibenz[a,h]anthracene skeleton. wikipedia.orgorganicreactions.org

Diels-Alder reactions are fundamental for forming six-membered rings and have been used in PAH synthesis. researchgate.net While anthracene (B1667546) itself typically undergoes [4+2] cycloaddition at the 9 and 10 positions, a multi-step strategy starting with different dienes and dienophiles can be devised to build the specific ring fusion pattern of dibenz[a,h]anthracene. researchgate.net For instance, a strategy for a related isomer involves using a bis-C-H olefination product as a 1,3-diene for a [4+2] cycloaddition with benzyne. nih.govnih.gov

Other less common but effective methods for related structures include tandem radical cyclizations and ring-closing olefin metathesis from specifically designed precursors. researchgate.net

Regiospecific Introduction of Methyl Groups in Dibenz(a,h)anthracene, 5,14-dimethyl- Synthesis

The synthesis of the specific isomer 5,14-dimethyl-dibenz(a,h)anthracene requires precise control over the placement of the two methyl groups. This regiochemical control is almost exclusively achieved through the strategic design of the starting materials, where the methyl groups are incorporated into the precursors before the final ring-forming cyclization steps.

The key to synthesizing 5,14-dimethyl-dibenz(a,h)anthracene lies in placing methyl groups on the precursor molecules at positions that will become C5 and C14 of the final product.

Via Photochemical Cyclization: Following the logic of the synthesis of C-14 labeled dibenz[a,h]anthracene, one would start with a terphenyl derivative that is methylated at the appropriate positions. rsc.org For instance, the synthesis could start from a 2',5'-bis(bromomethyl)-1,1':4',1"-terphenyl precursor which is then elaborated. To obtain the 5,14-dimethyl derivative, the precursor would need to be designed such that the vinyl groups that undergo cyclization are adjacent to existing methyl groups on the outer phenyl rings of the terphenyl backbone.

Via Palladium-Catalyzed Routes: In the Pd-catalyzed double-cyclization of styrylstilbenes, the methyl groups would need to be present on the starting styryl and/or stilbene (B7821643) fragments. wikipedia.org For the synthesis of 5,9-disubstituted dibenz[a,j]anthracenes, a carboxylate-directed Pd-catalyzed olefination was used on a substituted cyclohexadiene carboxylic acid. nih.govnih.gov A similar precursor-directed strategy would be required to install methyl groups at the 5 and 14 positions of the dibenz[a,h]anthracene isomer.

Via the Elbs Reaction: This method offers a conceptually straightforward, though potentially low-yielding, route. The synthesis would require a diaryl ketone with ortho-methyl groups positioned to ensure cyclization yields the desired 5,14-dimethyl product. The challenge lies in the synthesis of this specific, highly substituted ketone precursor, likely via a Friedel-Crafts acylation or a related reaction. wikipedia.org

| Synthetic Method | Precursor Design for 5,14-Dimethyl Derivative | Reference for Core Method |

| Photochemical Cyclization | A divinyl-terphenyl backbone with methyl groups on the outer rings, positioned to become C5 and C14. | rsc.org |

| Palladium-Catalyzed Cyclization | A (Z,Z)-p-styrylstilbene derivative with methyl groups on the appropriate phenyl rings. | wikipedia.org |

| Elbs Reaction | A diaryl ketone with ortho-methyl groups positioned on both aryl moieties to facilitate cyclization to the 5,14-dimethyl product. | wikipedia.orgorganicreactions.org |

For 5,14-dimethyl-dibenz(a,h)anthracene, the final product is a planar, achiral molecule. Therefore, the primary challenge is one of regiochemical control (placing the methyl groups at positions 5 and 14) rather than stereochemical control of a chiral center. The stereochemistry is, however, a critical consideration during the synthesis of the non-aromatic intermediates.

In both photochemical and Diels-Alder cyclizations, saturated six-membered rings are formed transiently. rsc.orgresearchgate.net The relative stereochemistry of the substituents on these rings is determined by the reaction mechanism. For example, Diels-Alder reactions often exhibit high diastereoselectivity, which can be influenced by temperature and the nature of the substituents. rsc.org Similarly, the photocyclization proceeds through a specific conrotatory ring-closure of the excited stilbene-type precursor, leading to a defined stereochemistry in the dihydro-intermediate. However, since the subsequent step is an oxidation that restores the planarity of the aromatic system, these intermediate stereocenters are eliminated. The main "stereochemical" aspect of the final product is its defined planarity, which is a direct consequence of the sp² hybridization of the carbon atoms in the aromatic core.

Radiochemical Synthesis of Labeled Dibenz(a,h)anthracene for Research Applications

The use of isotopically labeled compounds is crucial for a variety of research applications, including metabolic, pharmacokinetic, and environmental fate studies. The introduction of a radioactive isotope, such as Carbon-14 (B1195169) (¹⁴C) or Tritium (B154650) (³H), or a stable heavy isotope like Deuterium (B1214612) (²H or D), into the molecular structure of Dibenz(a,h)anthracene allows for its detection and quantification in complex biological and environmental matrices.

A significant development in this area has been the photochemical synthesis of Carbon-14 labeled Dibenz(a,h)anthracene. rsc.org Specifically, carrier-free [5,12-¹⁴C]dibenz[a,h]anthracene has been successfully synthesized. rsc.org The source of the radiolabel in this multi-step synthesis is [¹⁴C]methyl iodide. rsc.org

The synthetic route commences with 2′,5′-bis(bromomethyl)-1,1′:4′,1″-terphenyl, which is converted to its diformyl derivative. rsc.org A key step in this process is the Wittig olefination of this diformyl intermediate using the triphenylphosphonium salt of [¹⁴C]methyl iodide to introduce the Carbon-14 label, yielding 2′,5′-divinyl-1,1′:4′,1″-terphenyl. rsc.org This is followed by a regiospecific photocyclization to form 5,6,12,13-tetrahydro-dibenz[a,h]anthracene. The final step involves dehydrogenation with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield the aromatic [5,12-¹⁴C]dibenz[a,h]anthracene. rsc.org

This synthetic approach has been shown to produce the desired labeled compound with high purity and specific activity. The resulting [5,12-¹⁴C]dibenz[a,h]anthracene was synthesized with a radiochemical purity exceeding 99%. rsc.org The chemical yield from the diformyl derivative was reported to be 58% with a specific activity of 391 MBq mmol⁻¹, and for the carrier-free product, the yield was 12% with a specific activity of 4.14 GBq mmol⁻¹. rsc.org This methodology is noted for its potential applicability in preparing other Carbon-14 labeled polycyclic aromatic hydrocarbons. rsc.org

In addition to Carbon-14 labeling, deuterated forms of Dibenz(a,h)anthracene are also utilized in research. For instance, Dibenz[a,h]anthracene (D₁₄, 98%) is commercially available, indicating the synthesis of fully deuterated isotopologues. isotope.comnih.gov While detailed synthetic pathways for tritiated Dibenz(a,h)anthracene were not the focus of the available research, the existence of [G-³H]dibenz[a,h]anthracene is noted in the literature, suggesting that methods for its preparation have been developed.

The table below summarizes the key data for the described radiochemical synthesis of labeled Dibenz(a,h)anthracene.

| Labeled Compound | Isotope | Precursor | Key Reagents | Radiochemical Purity | Specific Activity |

| [5,12-¹⁴C]Dibenz[a,h]anthracene | ¹⁴C | 2′,5′-Diformyl-1,1′:4′,1″-terphenyl | [¹⁴C]Methyl iodide, DDQ | >99% | 391 MBq mmol⁻¹ / 4.14 GBq mmol⁻¹ (carrier-free) |

Environmental Occurrence, Distribution, and Biogeochemical Cycling of Dibenz A,h Anthracene

Anthropogenic and Natural Sources of Dibenz(a,h)anthracene in Environmental Compartments

Dibenz(a,h)anthracene, a five-ring polycyclic aromatic hydrocarbon, is not commercially produced except for research purposes. tpsgc-pwgsc.gc.caresearchgate.netresearchgate.netca.gov Its presence in the environment is predominantly a result of incomplete combustion of organic materials. researchgate.netresearchgate.netnih.govwikipedia.org Both natural and human activities contribute to its release into air, water, and soil.

Anthropogenic Sources: Human-related activities are the primary contributors of Dibenz(a,h)anthracene to the environment. researchgate.netresearchgate.net Major anthropogenic sources include:

Industrial Processes: Emissions from coke oven operations in the coal and steel industries, coal tar distillation, and aluminum smelters using Soderberg electrodes are significant sources. tpsgc-pwgsc.gc.cawikipedia.org Coal tar and its derivatives, such as creosote (B1164894) and coal tar pitch, which are used in various industrial applications like wood preservation, roofing, and as binders, contain Dibenz(a,h)anthracene. tpsgc-pwgsc.gc.ca

Fossil Fuel Combustion: The burning of fossil fuels for power generation and in vehicle engines releases Dibenz(a,h)anthracene into the atmosphere. tpsgc-pwgsc.gc.canih.gov

Waste Incineration: Municipal and industrial incinerators are also sources of this compound. nih.gov

Domestic Activities: High-temperature cooking methods like grilling, frying, and smoking of food, as well as the burning of wood in stoves and fireplaces, and tobacco and marijuana smoke, generate Dibenz(a,h)anthracene. wikipedia.orgepa.gov

Natural Sources: Natural processes also contribute to the environmental load of Dibenz(a,h)anthracene, although generally to a lesser extent than anthropogenic sources. researchgate.net These include:

Forest and Brush Fires: The natural combustion of wood and other organic matter during forest fires releases Dibenz(a,h)anthracene and other PAHs into the atmosphere. tpsgc-pwgsc.gc.canih.gov

Volcanic Eruptions: Volcanic activity is a natural source of various PAHs, including Dibenz(a,h)anthracene. nih.govresearchgate.netmdpi.com

Petroleum Seeps: Natural seeps of petroleum can release PAHs into the environment. mdpi.com

Methylated PAHs, such as the 5,14-dimethyl- derivative of Dibenz(a,h)anthracene, are also found in the environment and are generally associated with the same sources as the parent compounds, particularly crude oil and its refined products.

Environmental Transport Mechanisms of Dibenz(a,h)anthracene in Air, Water, and Soil Systems

The physical and chemical properties of Dibenz(a,h)anthracene, such as its low water solubility and low volatility, govern its transport and distribution in the environment. tpsgc-pwgsc.gc.cawikipedia.org

Atmospheric Transport: Due to its low volatility, Dibenz(a,h)anthracene in the atmosphere is predominantly found adsorbed to particulate matter. wikipedia.orgnih.gov These particles can be transported over long distances by wind currents. Atmospheric deposition, through both wet (rain and snow) and dry processes, is a significant mechanism for the transfer of Dibenz(a,h)anthracene from the atmosphere to soil and water bodies. nih.gov

Transport in Water: Dibenz(a,h)anthracene has very low solubility in water. tpsgc-pwgsc.gc.ca When released into aquatic environments, it tends to adsorb strongly to suspended particles and sediments. tpsgc-pwgsc.gc.canih.gov This leads to its accumulation in the bottom sediments of rivers, lakes, and oceans. tpsgc-pwgsc.gc.ca Dissolved Dibenz(a,h)anthracene can be transported with water currents, but its strong tendency to partition to organic matter limits its mobility in the dissolved phase. tpsgc-pwgsc.gc.ca

Transport in Soil: In soil, Dibenz(a,h)anthracene is highly immobile due to its strong adsorption to soil organic matter. tpsgc-pwgsc.gc.ca Leaching into groundwater is generally not a significant transport pathway unless the soil has a very low organic content or is co-contaminated with solvents that can enhance its mobility. tpsgc-pwgsc.gc.ca The primary modes of transport within the soil are through erosion of contaminated soil particles by wind or water. tpsgc-pwgsc.gc.ca

The addition of methyl groups to the PAH structure can slightly alter its physical properties, potentially affecting its partitioning behavior between air, water, and soil. However, the general transport mechanisms for methylated dibenzanthracenes are expected to be similar to the parent compound, dominated by association with particulate matter.

Degradation Pathways of Dibenz(a,h)anthracene in Environmental Matrices

Dibenz(a,h)anthracene is a persistent organic pollutant, but it can be degraded in the environment through both microbial and abiotic processes. nih.gov

Microbial Biodegradation of Dibenz(a,h)anthracene

Microorganisms, including bacteria and fungi, play a role in the breakdown of Dibenz(a,h)anthracene in soil and sediments. researchgate.netnih.gov The rate of biodegradation is influenced by various environmental factors such as temperature, pH, oxygen availability, and the presence of other organic matter.

Several bacterial species have been identified that can degrade PAHs. For instance, some bacteria can utilize PAHs as a source of carbon and energy. researchgate.net The initial step in the bacterial degradation of PAHs often involves the action of dioxygenase enzymes, which introduce oxygen atoms into the aromatic rings, making them more susceptible to further breakdown. Studies on the biodegradation of the parent compound, Dibenz(a,h)anthracene, have shown that it can be metabolized by certain bacteria, although it is generally more resistant to degradation than lower molecular weight PAHs. nih.gov For example, a study using activated sludge showed limited biodegradation of Dibenz(a,h)anthracene. nih.gov

Fungi, particularly white-rot fungi, are also capable of degrading complex PAHs like Dibenz(a,h)anthracene through the action of extracellular lignin-modifying enzymes. nih.gov

The presence of methyl groups on the aromatic rings can affect the rate and pathways of microbial degradation. In some cases, methylation can hinder biodegradation, while in others, specific microorganisms may have evolved pathways to degrade methylated PAHs.

Abiotic Photodegradation and Other Chemical Transformations of Dibenz(a,h)anthracene

In the presence of sunlight, Dibenz(a,h)anthracene can undergo photodegradation, particularly when adsorbed on surfaces or dissolved in the upper layers of water bodies. nih.gov This process involves the absorption of light energy, which can lead to the chemical transformation of the molecule. The rate of photodegradation is influenced by factors such as light intensity, the presence of photosensitizers, and the medium in which the compound is present.

Dibenz(a,h)anthracene can also react with other atmospheric chemicals, such as hydroxyl radicals and ozone, which can contribute to its degradation in the atmosphere. youtube.com

Persistence and Half-lives of Dibenz(a,h)anthracene in Specific Environments

Dibenz(a,h)anthracene is considered a persistent organic pollutant due to its resistance to degradation. nih.gov Its half-life in the environment can vary significantly depending on the specific conditions of the environmental compartment.

In soil, the half-life of Dibenz(a,h)anthracene can be on the order of hundreds of days. nih.gov For instance, one study reported a biodegradation half-life of 361 days in a sandy loam soil. nih.gov Its strong adsorption to soil particles protects it from degradation processes and contributes to its long-term persistence. tpsgc-pwgsc.gc.ca In aquatic environments, it primarily resides in the sediment, where degradation is slow, leading to long-term accumulation. tpsgc-pwgsc.gc.ca

The persistence of methylated derivatives like Dibenz(a,h)anthracene, 5,14-dimethyl- is not well-documented, but it is expected to be similarly persistent to the parent compound, with the methyl groups potentially influencing the rate of degradation.

Data on Dibenz(a,h)anthracene Biodegradation Half-Life in Soil

| Soil Type | Initial Concentration (mg/kg) | Half-Life (days) | Reference |

| Kidman fine sandy loam | 10.6 (in mixture) | 750 | nih.gov |

| Kidman fine sandy loam | 12.0 (single constituent) | 361 | nih.gov |

| McLaurin sandy loam | 14.0 | 420 | nih.gov |

Metabolic Activation and Biotransformation of Dibenz A,h Anthracene

Role of Cytochrome P450 Enzymes in Dibenz(a,h)anthracene Metabolism

The initial and rate-limiting step in the metabolism of PAHs is their oxidation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. nih.govnih.gov These enzymes are central to the metabolic activation of DBA, transforming it into epoxide intermediates. nih.gov The expression of the relevant CYP enzymes can be induced by exposure to PAHs themselves, which may enhance the rate of their own metabolism and activation. nih.govnih.govmdpi.com

Multiple human CYP isoforms contribute to the metabolism of DBA. Studies using cDNA-expressed human cytochrome P450 enzymes have identified several key players in its biotransformation. nih.gov Although CYP1A1 is a primary enzyme for the metabolism of many PAHs, it is not expressed at significant levels in the human liver. nih.govnih.gov Consequently, other isoforms play a more prominent role in the hepatic metabolism of DBA.

CYP450 Isoform Activity in Dibenz(a,h)anthracene (DBA) Metabolism

| CYP Isoform | Relative Activity in Overall DBA Metabolism | Key Metabolite Formed | Catalytic Efficiency (Vmax/Km) for 3,4-dihydrodiol formation |

|---|---|---|---|

| CYP1A2 | High | 1,2-dihydrodiol | 5.9 |

| CYP2C9 | High | 3,4-dihydrodiol | 9.7 |

| CYP2B6 | Moderate | 3,4-dihydrodiol | 4.4 |

Formation of Key Metabolites: Epoxides, Dihydrodiols, and Bis-dihydrodiols of Dibenz(a,h)anthracene

The enzymatic processing of DBA by CYP monooxygenases results in a diverse array of metabolites. nih.gov The metabolic pathway is initiated by the oxidation of the DBA molecule to form an arene oxide. nih.govnih.gov These epoxides are pivotal intermediates that can undergo several subsequent reactions. They can be hydrated by the enzyme epoxide hydrolase to form trans-dihydrodiols, rearrange non-enzymatically to form phenols, or react with cellular nucleophiles. nih.govnih.govnih.gov

Incubation of DBA with rat liver microsomes has been shown to yield over 30 different metabolites. nih.gov The primary sites of metabolic attack by cytochrome P-450 are the 1,2-, 3,4-, and 5,6-positions. nih.gov Key identified metabolites include three different dihydrodiols (trans-1,2-, -3,4-, and -5,6-dihydrodiols), various phenols, and more complex structures like bis-dihydrodiols. nih.govnih.gov For example, the trans,trans-3,4:10,11-tetrahydro-3,4:10,11-tetrahydroxydibenz[a,h]anthracene (DBA-3,4,10,11-bis-diol) has been identified, suggesting that subsequent metabolic attacks can occur at different sites on the molecule, potentially leading to the formation of a bis-diol-epoxide. nih.govnih.gov The formation of these varied metabolites is a clear indication of the multiple competing pathways involved in DBA biotransformation. oup.com

A critical feature of DBA metabolism is the high degree of stereoselectivity in the formation of its dihydrodiol metabolites. nih.govnih.gov The conversion of the initial arene oxide intermediates to trans-dihydrodiols is catalyzed by microsomal epoxide hydrolase. nih.govnih.gov This enzymatic hydration is both regioselective and stereoselective, resulting in the predominance of specific enantiomers. nih.gov

For DBA, metabolism by rat liver microsomes produces the trans-1,2-, -3,4-, and -5,6-dihydrodiols that are highly enriched in their R,R enantiomers. nih.govnih.gov This stereochemical preference is a direct result of the stereoselective epoxidation of the parent DBA molecule by CYP enzymes, followed by the regioselective action of epoxide hydrolase. nih.gov The specific enantiomeric excess can be quite high; one study reported that the R,R enantiomer accounted for 79-84% of the 3,4- and 1,2-dihydrodiols and 96% of the 5,6-dihydrodiol. nih.gov This stereoselectivity is biologically significant, as the different enantiomers of the dihydrodiols can have markedly different mutagenic and carcinogenic activities when further metabolized. nih.gov

Enantiomeric Enrichment of DBA Dihydrodiols

| Dihydrodiol Metabolite | Predominant Enantiomer | Enantiomeric Excess (% R,R) |

|---|---|---|

| trans-1,2-dihydrodiol | R,R | 84% - 85% nih.govnih.gov |

| trans-3,4-dihydrodiol | R,R | 71% - 79% nih.govnih.gov |

| trans-5,6-dihydrodiol | R,R | 96% - 98% nih.govnih.gov |

The dihydrodiol metabolites of DBA, particularly the trans-3,4-dihydrodiol, are precursors to the ultimate carcinogenic forms of the molecule: diol-epoxides. nih.govoup.comnih.gov These are formed by a second round of oxidation by CYP enzymes at the olefinic double bond of the dihydrodiol. nih.gov The location of this diol-epoxide group is crucial to its biological activity and is described by the "bay-region" and "fjord-region" theories.

Bay-Region Diol-Epoxides : DBA possesses two bay regions. The bay-region theory posits that diol-epoxides formed on a sterically hindered angular benzo ring are particularly potent carcinogens. nih.gov For DBA, this corresponds to the metabolic conversion of the 3,4-dihydrodiol to the 3,4-diol-1,2-epoxide. nih.gov This metabolic pathway is considered a major route for the activation of many PAHs. nih.gov There are four possible stereoisomers of the bay-region diol epoxide, and for DBA, the enantiomer with (1R,2S,3S,4R) absolute stereochemistry has been identified as having the highest tumorigenic activity. nih.govresearchgate.net

Fjord-Region Diol-Epoxides : DBA also contains a central "fjord region," a sterically crowded and distorted area of the molecule. Diol-epoxides formed in this region are structurally distinct from their bay-region counterparts, causing a significant distortion from planarity of the aromatic system. aacrjournals.org These fjord-region diol-epoxides are often more stable in aqueous solution and can exhibit exceptionally high genotoxicity and tumorigenicity, in some cases exceeding that of bay-region diol-epoxides. aacrjournals.orgnih.gov The formation of such metabolites from DBA is a potential pathway of activation.

In addition to the diol-epoxide pathway, the metabolism of DBA generates other classes of metabolites, including phenols, quinones, and tetrols. oup.comnih.gov

Phenols : Six different phenols of DBA (1-, 2-, 3-, 4-, 5-, and 6-phenols) have been identified as metabolites. nih.gov Evidence suggests these are predominantly formed through the non-enzymatic aromatization of the initially generated arene oxide intermediates, rather than by direct hydroxylation. nih.gov The 2-, 4-, and 5-phenols are the most abundantly formed. nih.gov

Quinones : The metabolic activation of PAHs can also proceed through the formation of catechols, which are then oxidized to reactive o-quinones. oup.com This pathway, which can involve aldo-keto reductases, generates reactive oxygen species and produces metabolites that can form DNA adducts. oup.com

Tetrols : Tetrols are formed by the hydrolysis of diol-epoxides and serve as markers for the diol-epoxide pathway. The identification of 1,4/2,3- and 1,3/2,4-tetrols in DBA metabolism indicates that the pathway proceeds through the 1,2-dihydrodiol to form a vicinal diol-epoxide. nih.gov

The introduction of methyl groups onto a PAH backbone, as in 5,14-dimethyl-dibenz(a,h)anthracene, can profoundly influence its metabolic fate and biological activity. nih.govmdpi.com The position of the methyl group is a critical determinant of these effects.

In 5,14-dimethyl-dibenz(a,h)anthracene, the methyl groups are located in the central fjord region of the molecule. This substitution would be expected to exert a significant steric blocking effect, hindering the metabolic attack by CYP enzymes within the fjord region. As a result, the metabolic pathways would likely be directed towards the unsubstituted terminal benzo-rings, favoring the formation of bay-region metabolites, such as the 3,4-dihydrodiol.

Phase II Conjugation Reactions of Dibenz(a,h)anthracene Metabolites

Following Phase I metabolism, the resulting functionalized metabolites of Dibenz(a,h)anthracene (DBA) undergo Phase II conjugation reactions. uomus.edu.iqreactome.org These reactions involve the attachment of endogenous molecules to the metabolites, a process that generally increases their water solubility and facilitates their excretion from the body. uomus.edu.iqnumberanalytics.com Phase II reactions are typically considered a detoxification pathway, as the resulting conjugates are usually biologically inactive and less toxic. uomus.edu.iqupol.cz The primary conjugation reactions for polycyclic aromatic hydrocarbon (PAH) metabolites like those of DBA include glucuronidation, sulfation, and glutathione (B108866) conjugation. reactome.orgupol.cz

Glucuronidation and sulfation are major Phase II pathways that conjugate hydroxylated metabolites of xenobiotics. numberanalytics.comupol.cz In glucuronidation, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to a substrate. numberanalytics.com Sulfation involves the transfer of a sulfonate group from 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the metabolite, a reaction catalyzed by sulfotransferases (SULTs). numberanalytics.comupol.cz

For dibenzo[a,j]anthracene, an isomer of DBA, both its 3,4- and 5,6-dihydrodiols have been observed to form glucuronide conjugates in the extracellular medium of mouse keratinocyte cultures. nih.gov The formation of these glucuronides contributes to the excretion of the dihydrodiol metabolites. nih.gov Specifically, the decreased intracellular retention of dibenzo[a,j]anthracene-3,4-dihydrodiol was partly attributed to its conjugation with glucuronic acid and subsequent export from the cells. nih.gov While direct studies on the specific glucuronide and sulfate (B86663) conjugates of DBA metabolites are limited in the provided results, the metabolic pathways of similar PAHs, such as benzo[a]pyrene (B130552) (BP), show that dihydrodiol metabolites are readily conjugated. For instance, over 90% of BP-7,8-diol added to bluegill fry (BF-2) cell cultures was recovered as a glucuronic acid conjugate. nih.gov This efficient conjugation of dihydrodiols is a critical detoxification step, as it prevents their further activation to carcinogenic diol-epoxides. nih.gov

Table 1: Examples of Phase II Conjugation Enzymes and their Functions

| Enzyme Family | Cofactor | Function | Cellular Location |

|---|---|---|---|

| UDP-glucuronosyltransferases (UGTs) | UDP-glucuronic acid (UDPGA) | Transfers glucuronic acid to substrates, increasing water solubility for excretion. numberanalytics.com | Microsomal reactome.org |

| Sulfotransferases (SULTs) | 3'-phosphoadenosine-5'-phosphosulfate (PAPS) | Transfers a sulfate group to substrates, aiding in detoxification and excretion. numberanalytics.comupol.cz | Cytosolic reactome.org |

| Glutathione S-transferases (GSTs) | Glutathione (GSH) | Catalyzes the conjugation of glutathione to electrophilic compounds, neutralizing their reactivity. uomus.edu.iq | Cytosolic and Microsomal reactome.orgwashington.edu |

Glutathione Conjugation of Dibenz(a,h)anthracene Epoxides

Glutathione (GSH) conjugation is a critical detoxification pathway for reactive electrophilic compounds, including the epoxide metabolites of PAHs. uomus.edu.iqresearchgate.net This reaction is catalyzed by a family of enzymes known as glutathione S-transferases (GSTs). uomus.edu.iqnih.gov GSTs facilitate the nucleophilic attack of the thiol group of GSH on the electrophilic carbon of the epoxide ring, leading to the formation of a stable, water-soluble conjugate that can be further metabolized to mercapturic acids and excreted. uomus.edu.iq

The bay-region diol epoxides of DBA are substrates for cytosolic GSTs. nih.gov Studies using rat liver cytosol have demonstrated the formation of GSH conjugates with (+/-)-anti-dibenz[a,h]anthracene diol epoxide (DBADE). nih.gov Human GSTs from the Alpha, Mu, and Pi classes (GSTA1-1, GSTM1-1, and GSTP1-1) have all been shown to catalyze the conjugation of GSH with bay-region diol epoxides of several PAHs, including DBA. acs.org

Research has highlighted the stereoselectivity of different GST isoenzymes. For instance, the Mu-class GST HTP II from rat liver exhibits a high degree of enantioselectivity (≥95%) towards the (+)-anti-DBADE enantiomer, which has an R,S,S,R absolute configuration. nih.gov Similarly, human GSTM1-1 shows a high preference (≥90%) for conjugating the enantiomer with an R-configuration at the benzylic position of the oxirane ring for bay-region diol epoxides. acs.org In contrast, GSTP1-1, while also preferring the R-configuration enantiomer, shows significant activity towards both anti- and syn-diastereomers of various PAH diol epoxides. acs.org

Table 2: Stereoselectivity of Glutathione S-Transferases (GSTs) in the Conjugation of PAH Diol Epoxides

| GST Isoform | Substrate Example | Enantioselectivity | Reference |

|---|---|---|---|

| Rat Liver GST HTP II (Mu-class) | (+/-)-anti-DBADE | ≥95% preference for the R,S,S,R-configured enantiomer. nih.gov | nih.gov |

| Human GSTM1-1 (Mu-class) | Bay-region diol epoxides | High preference (≥90%) for the enantiomer with R-configuration at the benzylic oxirane carbon. acs.org | acs.org |

| Human GSTP1-1 (Pi-class) | Bay- and Fjord-region diol epoxides | Exclusive preference for the enantiomer with R-configuration at the benzylic oxirane carbon. acs.org | acs.org |

| Rat Liver Transferase 4-4 | (+)-enantiomers of various diol epoxides | Highly selective (≥95%) towards the biologically most active (+)-enantiomer. nih.gov | nih.gov |

Comparative Metabolism Studies of Dibenz(a,h)anthracene Across In Vitro Systems and Species

The metabolism of DBA and other PAHs can vary significantly across different biological systems and species, influencing their toxic and carcinogenic potential. nih.govnih.gov In vitro systems, such as liver microsomes, cultured cells, and cDNA-expressed enzymes, are valuable tools for investigating these differences. nih.goveuropa.eu

In a comparative study of three dibenzoanthracene isomers in the presence of norharman using rat liver microsomes, the metabolic profiles of DB[a,c]A, DB[a,h]A, and DB[a,j]A were all modified in a similar manner, suggesting common enzymatic pathways are affected. nih.gov However, the ultimate biological activity (mutagenicity) was altered differently for each isomer, highlighting that subtle differences in metabolism can lead to distinct toxicological outcomes. nih.gov For instance, the mutagenicity of DB[a,h]A was enhanced by norharman, while that of DB[a,j]A was inhibited. nih.gov

The use of primary mouse keratinocytes has shown differences in the metabolism of dibenzo[a,j]anthracene and its 7-methyl derivative. The parent compound's dihydrodiols were found as glucuronides, whereas no such conjugates were detected for the methylated analogue, which could partly explain the higher biological activity of the latter. nih.gov These studies underscore the importance of comparative metabolism research in understanding the species- and compound-specific factors that determine the carcinogenic potential of PAHs like Dibenz(a,h)anthracene. nih.gov

Molecular Mechanisms of Genotoxicity and Carcinogenesis Induced by Dibenz A,h Anthracene

DNA Adduct Formation by Dibenz(a,h)anthracene, 5,14-dimethyl- Metabolites

The primary pathway for the metabolic activation of PAHs involves the formation of diol epoxide metabolites. For the parent compound, Dibenz(a,h)anthracene, this process is well-established and is presumed to be the operative mechanism for its methylated derivatives as well.

For the parent compound, Dibenz(a,h)anthracene (DBA), metabolic activation leads to the formation of bay-region diol-epoxides. These highly reactive molecules are responsible for the majority of DNA adducts. In vitro studies with DBA have shown that its activation by liver microsomes results in the formation of DNA adducts, with bay-region diol-epoxide-DNA adducts accounting for a significant portion of the total. nih.gov The primary adducts are formed through the reaction of the diol epoxide with the exocyclic amino groups of purine (B94841) bases in DNA.

It is hypothesized that Dibenz(a,h)anthracene, 5,14-dimethyl- would undergo a similar metabolic activation process, leading to the formation of its own specific bay-region diol-epoxide metabolites. The presence and location of the methyl groups would likely influence the rate and regioselectivity of the metabolic enzymes, potentially affecting the profile of the resulting DNA adducts. However, specific studies identifying and characterizing these adducts for the 5,14-dimethyl derivative are not currently available.

Research on the parent compound, DBA, has provided evidence for the involvement of a bis-diol-epoxide in its metabolic activation to DNA-binding species in mouse skin. nih.gov This pathway involves the formation of a 3,4-diol, which is then further metabolized to a 3,4,10,11-bis-diol and ultimately to a bis-diol-epoxide. nih.gov This bis-diol-epoxide can then form DNA adducts. It is plausible that a similar, more complex activation pathway could exist for Dibenz(a,h)anthracene, 5,14-dimethyl-, although this has not been experimentally verified.

Studies with the parent compound, DBA, have demonstrated that its bay-region diol-epoxides form covalent adducts with both deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA) residues in DNA. nih.gov Specifically, anti-bay-region diol-epoxide-deoxyguanosine adducts were found to be major products. nih.gov For other methylated PAHs, such as 7,12-dimethylbenz(a)anthracene (DMBA), a potent carcinogen, a high proportion of adducts are formed with deoxyadenosine. The specific pattern of adduct formation with dG and dA for Dibenz(a,h)anthracene, 5,14-dimethyl- would be a key determinant of its mutagenic signature, but this remains uninvestigated.

The stereochemistry of the diol-epoxide metabolites is a critical factor in the carcinogenicity of PAHs. For DBA, the absolute configuration of the various bay-region diol-epoxide-DNA adducts has been determined. nih.gov The main bay-region adduct has been identified as originating from the (+)-anti-3,4-dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene. nih.gov The stereochemical properties of the diol-epoxides of Dibenz(a,h)anthracene, 5,14-dimethyl- would be expected to play a similar role in its genotoxicity, but these have not been elucidated.

Methylation can significantly alter the carcinogenic potential of PAHs. The position of the methyl groups can influence the electronic properties of the molecule, affecting the ease of formation and reactivity of the bay-region diol-epoxides. For instance, in the case of 7,12-dimethylbenz(a)anthracene, the methyl groups are thought to enhance its carcinogenicity. The specific impact of the 5,14-dimethyl substitution on the genotoxicity of Dibenz(a,h)anthracene is a critical area for future research. It is plausible that these methyl groups could either enhance or hinder the metabolic activation process and the subsequent DNA adduct formation.

DNA Damage Response Pathways Activated by Dibenz(a,h)anthracene Exposure

The formation of bulky DNA adducts by PAH metabolites triggers a complex cellular response known as the DNA damage response (DDR). This network of pathways is crucial for maintaining genomic integrity by repairing the damage or, if the damage is too extensive, inducing cell cycle arrest or apoptosis.

While there is no specific information on the DDR activated by Dibenz(a,h)anthracene, 5,14-dimethyl-, studies with the parent compound and other PAHs like DMBA indicate that exposure leads to the activation of key DDR proteins. nih.gov For instance, DMBA has been shown to induce DNA double-strand breaks and activate the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) signaling pathways. nih.govnih.gov These kinases play a central role in orchestrating the repair of DNA damage. The major DNA repair pathways involved in removing bulky PAH adducts are nucleotide excision repair (NER) and, for certain types of damage, base excision repair (BER). nih.govresearchgate.netmdpi.com

It is highly probable that exposure to Dibenz(a,h)anthracene, 5,14-dimethyl- would also activate these conserved DNA damage response pathways. The efficiency and fidelity of these repair processes would ultimately determine the mutagenic and carcinogenic outcome of exposure to this compound.

Induction of Cell Cycle Arrest by Dibenz(a,h)anthracene

Exposure to Dibenz(a,h)anthracene and its related compounds can lead to significant disruptions in the normal cell cycle progression. In studies using rat liver epithelial cells (WB-F344), which serve as a model for liver progenitor cells, dibenzanthracenes have been shown to deregulate cell proliferation. nih.gov While some related PAHs induce an accumulation of cells in the S-phase of the cell cycle, corresponding with DNA damage and subsequent apoptosis, other dibenzanthracenes stimulate cell proliferation in cells that would normally be inhibited by cell-to-cell contact. nih.gov This disruption of cell cycle control is considered a contributing factor to the carcinogenic effects of these compounds. nih.gov The mechanism involves the activation of the aryl hydrocarbon receptor (AhR), which in turn influences the expression of genes that regulate cell growth. nih.gov

Apoptosis Induction via p53-Dependent and p53-Independent Mechanisms by Dibenz(a,h)anthracene

Dibenz(a,h)anthracene is known to induce apoptosis, or programmed cell death, through pathways that are both dependent on and independent of the tumor suppressor protein p53. The formation of DNA adducts by DBA metabolites triggers a DNA damage response, which can lead to the activation of p53. nih.gov Activated p53 can then initiate apoptosis by transcriptionally activating pro-apoptotic genes, such as those from the Bcl-2 family (e.g., Bax). nih.govnih.gov This leads to mitochondrial membrane permeabilization, release of cytochrome c, and subsequent activation of the caspase cascade that executes cell death. nih.gov

In some cellular contexts, apoptosis can occur even in the absence of functional p53. nih.govnih.gov Recent research has uncovered that severe DNA damage can induce a p53-independent apoptotic pathway linked to ribosome stalling. nih.govucsf.edu This process involves the activation of the JNK pathway and the pro-apoptotic gene hid in response to chromosomal aberrations, providing a mechanism to eliminate cells with significant genomic damage, thereby maintaining tissue integrity. nih.gov

Mutagenic Spectrum and Oncogene Activation by Dibenz(a,h)anthracene and its Metabolites

Dibenz(a,h)anthracene is a potent mutagen, a property that is significantly influenced by its metabolic activation. wikipedia.orgca.govnih.gov The parent compound is metabolized by cytochrome P-450 enzymes into various intermediates, including dihydrodiols. nih.govnih.gov Studies have shown that the trans-3,4-dihydrodiol of DBA is a particularly important metabolite in its mutagenic pathway. nih.govnih.gov This dihydrodiol can be further metabolized to a highly reactive bay-region diol-epoxide, which is considered the ultimate carcinogenic form of the molecule. nih.gov

Induction of Specific Gene Mutations (e.g., Ki-ras Oncogene Mutations)

The DNA adducts formed by Dibenz(a,h)anthracene and its metabolites can lead to specific mutations in critical genes that control cell growth and differentiation, such as the ras family of proto-oncogenes. Activation of these oncogenes is a key step in the initiation of cancer. nih.gov For example, studies on the closely related isomer, dibenz[a,j]anthracene, have demonstrated its ability to induce mutations in codon 61 of the Ha-ras proto-oncogene in mouse skin papillomas. ca.gov Research on another potent PAH, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), has also shown the activation of H-ras oncogenes in preneoplastic mammary tissues through point mutations in the 61st codon. nih.gov These mutations, often A to T transversions or A to G transitions, are believed to potentiate the progression of hyperplastic tissues to malignant carcinomas. nih.gov

Relationship between DNA Adduct Persistence and Mutational Events

The link between the formation of DNA adducts and subsequent mutational events is central to the carcinogenicity of Dibenz(a,h)anthracene. Following administration, DBA metabolites form covalent bonds with DNA bases, creating adducts. nih.govnih.gov The persistence of these adducts is critical; if they are not removed by cellular DNA repair mechanisms before DNA replication, they can lead to misincorporation of nucleotides, resulting in permanent mutations. nih.govoup.com

Studies with related potent PAHs like dibenzo[a,l]pyrene (B127179) (DB[a,l]P) have explored this relationship in detail. Research indicates that both stable and depurinating adducts (which create apurinic sites) are formed. nih.gov There is a strong correlation between the types of depurinating adducts formed (e.g., adducts at adenine (B156593) vs. guanine) and the specific mutational signature observed in tumors, such as mutations in the H-ras gene. nih.gov However, other studies suggest that stable covalent DNA adducts are the primary pro-mutagenic lesions. oup.com The persistence of these adducts varies by tissue, which may partly explain the tissue-specific carcinogenicity of these compounds. researchgate.net For example, in one study with DBP, DNA adduct levels in mammary tissue peaked and then declined by day 14, while in non-target tissues like the lung and liver, adduct levels continued to increase, suggesting slower repair or different metabolic pathways. researchgate.net

In Vitro Carcinogenesis and Cellular Transformation Models for Dibenz(a,h)anthracene Research

In vitro models are essential tools for dissecting the molecular mechanisms of DBA-induced carcinogenesis. Cell transformation assays, which measure the ability of a chemical to induce malignant characteristics in cultured cells, have been widely used. Dibenz(a,h)anthracene has tested positive in transformation assays using various rodent cell lines, including Fischer rat embryo cells, Syrian hamster embryo cells, and mouse embryo cells. ca.govmichigan.gov

A key model system is the C3H10T1/2 mouse embryo fibroblast cell line. nih.gov Studies with these cells have demonstrated that DBA and its metabolites, particularly the DBA-3,4-diol-1,2-oxide, can induce morphological transformation, characterized by the formation of foci of uncontrolled cell growth. nih.gov These models allow for the direct comparison of the transforming activity of the parent compound versus its specific metabolites, helping to identify the ultimate carcinogenic species.

Morphological Transforming Activity of DBA and its Metabolites in C3H10T1/2 Cells

| Compound | Mean % of Dishes with Foci | Mean Type II & III Foci per Dish |

|---|---|---|

| Dibenz(a,h)anthracene (DBA) | 24% | 0.29 |

| DBA-3,4-diol | 42% | 0.81 |

| DBA-3,4-diol-1,2-oxide | 73% | 1.63 |

| DBA-5,6-oxide | Inactive |

Data from a study on morphological transformation in C3H10T1/2 mouse embryo fibroblasts. nih.gov

Additionally, liver-derived cell lines like HepG2 are used to investigate the metabolic activation pathways, such as the induction of cytochrome P450 enzymes (e.g., CYP1A1) that are responsible for converting DBA into its reactive forms. frigidzonemedicine.com.cn

Mechanistic Insights from In Vivo Animal Carcinogenesis Studies of Dibenz(a,h)anthracene (e.g., Mouse Skin, Newborn Mice)

In vivo animal studies provide critical evidence for the carcinogenicity of Dibenz(a,h)anthracene and offer insights into its mechanisms of action in a whole organism. DBA has been shown to be a complete carcinogen and a potent tumor initiator in mouse skin models. epa.govnih.gov Chronic application to the skin of mice leads to the development of both benign papillomas and malignant carcinomas. epa.gov

Newborn mouse models are particularly sensitive to the carcinogenic effects of PAHs. springfieldmo.govnih.govnih.gov Intraperitoneal or subcutaneous injection of DBA in newborn mice has been shown to induce a high incidence of lung and liver tumors. springfieldmo.gov These models are valuable for assessing the carcinogenic potential of chemicals and their metabolites. For example, studies in newborn mice demonstrated the exceptional carcinogenic activity of the trans-3,4-dihydrodiol metabolite of benz[a]anthracene, supporting the "bay region theory" which posits that diol epoxides in the bay region of a PAH are the ultimate carcinogenic metabolites. nih.govpnas.org

Tumorigenicity of Dibenz[a,h]anthracene (B1670416) in Different Mouse Models

| Animal Model | Route of Administration | Primary Tumor Site(s) | Reference |

|---|---|---|---|

| Adult Mice | Dermal Application | Skin (Papillomas, Carcinomas) | epa.gov |

| Adult Mice | Oral | Forestomach, Lung, Mammary Gland | michigan.gov |

| Newborn Mice | Intraperitoneal Injection | Lung, Liver (Adenomas, Carcinomas) | springfieldmo.gov |

| A/J Mice | Intraperitoneal Injection | Lung (Increased tumor incidence) | springfieldmo.gov |

Studies using different inbred mouse strains have also revealed that genetic factors play a significant role in susceptibility to DBA-induced carcinogenesis. Strains that are more susceptible to tumor formation often exhibit higher rates of metabolic activation of DBA to its ultimate carcinogenic diol-epoxide form. epa.gov These in vivo findings, combined with in vitro mechanistic data, provide a comprehensive understanding of how Dibenz(a,h)anthracene initiates and promotes cancer.

Dose-Response Relationships in Tumorigenicity Studies

There is no available data from tumorigenicity studies that have investigated the dose-response relationship for Dibenz(a,h)anthracene, 5,14-dimethyl-. Such studies are essential for determining the carcinogenic potency of a chemical and for establishing safe exposure levels. Without these studies, the carcinogenic risk of this specific compound to humans cannot be assessed.

Correlation of DNA Adduct Levels with Tumorigenic Potency

No research has been published that correlates the levels of DNA adducts formed by Dibenz(a,h)anthracene, 5,14-dimethyl- with its tumorigenic potency. Investigating these adducts would provide insight into the specific metabolic pathways that lead to its genotoxicity and would be a key indicator of its carcinogenic mechanism. The absence of this information prevents a mechanistic understanding of its potential carcinogenicity.

Interactive Genotoxicity of Dibenz(a,h)anthracene Metabolites with Other Environmental Agents

There are no studies on the interactive genotoxicity of metabolites of Dibenz(a,h)anthracene, 5,14-dimethyl- with other environmental agents. Humans are typically exposed to a mixture of chemicals, and understanding these interactions is critical for assessing real-world health risks. The lack of data in this area means that the potential for synergistic or antagonistic effects with other common environmental contaminants is unknown.

Chromatographic and Spectrometric Quantification of Dibenz(a,h)anthracene

High-resolution chromatographic techniques coupled with sensitive detectors are required for the separation and quantification of individual PAHs, which often exist in complex isomeric mixtures.

1 High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of PAHs. amanote.com The separation is typically performed using a reversed-phase column, such as a polymeric C18 column specifically designed for PAHs. researchgate.net A gradient elution with a mobile phase consisting of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used to separate the PAHs based on their hydrophobicity. diva-portal.orgnacalai.com

Several detection methods can be coupled with HPLC:

Fluorescence Detection (FLD): This is the most common and sensitive detection method for many PAHs, including Dibenz(a,h)anthracene. lgcstandards.comresearchgate.net The technique involves exciting the analytes at a specific wavelength and measuring the emitted light at a longer wavelength. By programming the detector to switch excitation and emission wavelengths during the chromatographic run, optimal sensitivity can be achieved for each PAH as it elutes. lgcstandards.com

Diode Array Detection (DAD) or UV-Vis Detection: This method measures the absorbance of UV-visible light by the analytes. diva-portal.org While generally less sensitive than fluorescence detection for PAHs, it is useful for identification as it provides the full UV-Vis spectrum of the eluting compound, which can be compared to a library of standards. diva-portal.org

2 Gas Chromatography-Mass Spectrometry (GC-MS/MS, GC-SIM) for Dibenz(a,h)anthracene and Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful alternative to HPLC, offering excellent separation efficiency and definitive identification. nih.gov PAHs are volatile enough to be analyzed by GC, which typically uses a capillary column with a nonpolar stationary phase. frigidzonemedicine.com.cn

Selected Ion Monitoring (SIM): In GC-MS analysis, instead of scanning for all ions, the mass spectrometer can be set to monitor only a few specific ions characteristic of the target analyte (e.g., the molecular ion of Dibenz(a,h)anthracene). This significantly increases sensitivity and reduces interference from matrix background. nist.govnih.gov

Tandem Mass Spectrometry (GC-MS/MS): This technique provides even higher selectivity and sensitivity. nist.gov A specific parent ion for the analyte is selected in the first mass spectrometer, fragmented, and then a specific product ion is monitored in the second mass spectrometer. This Multiple Reaction Monitoring (MRM) mode is highly specific and is the preferred method for analyzing trace levels of PAHs in very complex matrices like food or herbal medicines. rsc.orgnist.gov

| Parameter | GC-MS (SIM) | GC-MS/MS (MRM) |

| Selectivity | Good | Excellent |

| Sensitivity | High | Very High |

| Matrix Interference | Susceptible | Highly Resistant |

| Application | Routine Monitoring | Trace analysis in complex matrices |

This table provides a general comparison of GC-MS techniques for PAH analysis.

Advanced Analytical Methods for Dibenz A,h Anthracene and Its Metabolites/adducts in Research

3 Use of Deuterated Internal Standards for Quantification of Dibenz(a,h)anthracene

To ensure the accuracy and precision of quantification, especially in complex matrices, a deuterated internal standard is essential. frigidzonemedicine.com.cn For the analysis of Dibenz(a,h)anthracene, Dibenz[a,h]anthracene-d14 is the ideal internal standard. nist.gov In this molecule, all 14 hydrogen atoms are replaced with deuterium (B1214612) atoms.

This isotopically labeled standard is added to the sample at the very beginning of the analytical procedure. Because it is chemically identical to the target analyte, it experiences the same losses during extraction, clean-up, and injection. However, because it has a different mass (292.4 g/mol for the d14 version vs. 278.35 g/mol for the native compound), it can be distinguished by the mass spectrometer. frigidzonemedicine.com.cnnih.gov By comparing the signal of the native analyte to the signal of the known amount of added internal standard, any variations in the analytical process can be corrected, leading to highly accurate quantification. frigidzonemedicine.com.cn

Detection and Characterization of Dibenz(a,h)anthracene-DNA Adducts

32P-Postlabeling Assay for DNA Adduct Detection

The 32P-postlabeling assay is an exceptionally sensitive method for detecting and quantifying DNA adducts formed by carcinogens. nih.gov This technique is capable of detecting as few as one adduct in 1010 normal nucleotides, making it suitable for studies involving low-level environmental exposures. nih.gov The assay involves several key steps:

Enzymatic digestion of the DNA sample into 3'-monophosphate deoxyribonucleosides. nih.gov

Enrichment of the adducted nucleotides. nih.gov

Labeling of the adducts by transferring a 32P-phosphate group from [γ-32P]ATP, a reaction catalyzed by T4 polynucleotide kinase. nih.gov

Separation of the 32P-labeled adducts using chromatographic techniques, typically thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). nih.gov

Detection and quantification based on the radioactive decay of 32P. nih.gov

Research utilizing this method has provided significant insights into the DNA binding of DBA and its metabolites. In vitro studies using rat liver microsomes for metabolic activation showed that DBA forms multiple DNA adducts. nih.gov The nuclease P1 modification of the 32P-postlabeling technique revealed that approximately 92% of the radioactivity in the DBA-DNA adduct spots originated from the DBA-3,4-diol metabolite. nih.gov Further analysis indicated that about half of these adducts were formed after the conversion of this diol to the bay-region anti- and syn-3,4-diol-1,2-epoxides. nih.gov

In studies with C3H10T1/2 mouse embryo fibroblasts, the 32P-postlabeling assay identified 11 distinct adducts after exposure to DBA. nih.gov Nine of these were also observed in cells treated with DBA-3,4-diol, and seven were found in cells treated with the highly reactive DBA-3,4-diol-1,2-oxide. nih.gov Two specific adducts were identified as products of the reaction between DBA-3,4-diol-1,2-oxide and deoxyguanosine. nih.gov The assay has also been used to compare adduct formation from different DBA dihydrodiols, demonstrating significantly higher binding for the (-)-3,4-dihydrodiol compared to the (+)-3,4-dihydrodiol of DBA. nih.gov

Table 1: DNA Adduct Levels Detected by 32P-Postlabeling

| Compound | System | Adduct Level (pmol/mg DNA) | Source |

|---|---|---|---|

| (-)-3,4-dihydrodiol of DBA | In vitro (Aroclor 1254-treated rat liver microsomes) | 23 ± 6 | nih.gov |

| (+)-3,4-dihydrodiol of DBA | In vitro (Aroclor 1254-treated rat liver microsomes) | 1.5 ± 0.4 | nih.gov |

Mass Spectrometry-Based Approaches for Adduct Characterization

While 32P-postlabeling is highly sensitive, mass spectrometry (MS) offers unparalleled specificity and structural information, making it a powerful complementary technique for characterizing DNA adducts. MS-based methods can determine the precise molecular weight of adducts and, through tandem MS (MS/MS), provide fragmentation patterns that help elucidate the structure of the adducted base and the attached carcinogen.

Metabolomics studies using techniques like rapid resolution liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (RRLC/Q-TOF-MS) have been employed to investigate the broader metabolic disruptions caused by DBA exposure. frigidzonemedicine.com.cnresearchgate.net While these studies focus on global metabolic profiles in serum or other biofluids, the underlying technology is directly applicable to the targeted analysis of DNA adducts. frigidzonemedicine.com.cnresearchgate.net For adduct characterization, DNA is first hydrolyzed, and the resulting adducted nucleosides are separated by liquid chromatography before being introduced into the mass spectrometer.

This approach allows for the identification of specific adducts, such as those formed between DBA-diol-epoxides and deoxyguanosine or deoxyadenosine (B7792050). For instance, the main bay-region adduct of DBA has been identified as a deoxyguanosine adduct of (anti)-3S,4R-dihydroxy-1R,2S-epoxy-1,2,3,4-tetrahydrodibenz[a,h]anthracene. nih.gov MS can confirm the identity of adducts tentatively identified by other means, providing a higher degree of confidence in the structural assignment. The combination of liquid chromatography with mass spectrometry (LC-MS) is a cornerstone of modern "DNA adductomics," aiming for a comprehensive characterization of all DNA adducts present in a biological sample. frontiersin.org

Application of Radiolabeled Dibenz(a,h)anthracene in Metabolic and Adduct Studies

The use of radiolabeled compounds, particularly with tritium (B154650) (3H) or carbon-14 (B1195169) (14C), is a classic and effective method for tracing the metabolic fate of a chemical and quantifying its binding to macromolecules like DNA.

In studies of DBA-DNA adduct formation, [14C]DBA has been used to quantify the extent of binding after metabolic activation. For example, after incubating [5,12-14C]DBA with rat liver microsomes and calf thymus DNA, the total amount of DNA adducts was determined to be 9.9 ± 2.4 pmol/mg DNA based on the radioactivity measured after HPLC separation. nih.gov This method allowed researchers to determine the proportion of different types of adducts. Bay region diolepoxide-DNA adducts constituted 27.5% of the total radioactivity associated with DNA adducts, with anti-diolepoxide-deoxyguanosine adducts (17.7%), syn-diolepoxide-deoxyguanosine adducts (5.8%), and deoxyadenosine adducts (4%) being the major contributors. nih.gov

Similarly, [3H]Dibenz[a,j]anthracene, an isomer of DBA, has been used in mouse skin studies to track adduct formation. nih.gov Topical application of the radiolabeled compound led to the detection of multiple covalent DNA adducts, which were then further characterized by co-chromatography with known standards. nih.gov

Table 2: Distribution of [14C]DBA-DNA Adducts Formed In Vitro

| Adduct Type | Percentage of Total Radioactivity | Source |

|---|---|---|

| Total Bay Region Diolepoxide Adducts | 27.5% | nih.gov |

| anti-Diolepoxide-Deoxyguanosine Adducts | 17.7% | nih.gov |

| syn-Diolepoxide-Deoxyguanosine Adducts | 5.8% | nih.gov |

| Deoxyadenosine Adducts | 4.0% | nih.gov |

Future Research Directions for Dibenz A,h Anthracene, 5,14 Dimethyl

Elucidating the Unique Biological Activities of Specific Methylated Dibenz(a,h)anthracene Isomers

The biological activity of methylated PAHs is highly dependent on the location of the methyl substituents. For instance, the substitution of a methyl group at the 5-position of chrysene (B1668918) significantly enhances its carcinogenic potential compared to other methylated isomers. iaea.org This principle underscores the necessity of investigating the specific biological activities of Dibenz(a,h)anthracene, 5,14-dimethyl-.

Future research should focus on comparative carcinogenicity studies between Dibenz(a,h)anthracene, 5,14-dimethyl- and other dimethylated isomers of dibenz(a,h)anthracene. While the parent compound, dibenz[a,h]anthracene (B1670416) (DBA), is known for its considerable initiating and carcinogenic activity nih.govresearchgate.net, the impact of methylation at the 5 and 14 positions is not well-documented. Studies have shown that even within the same class of PAHs, different isomers can exhibit vastly different carcinogenic potencies. nih.govresearchgate.net Therefore, a systematic evaluation of Dibenz(a,h)anthracene, 5,14-dimethyl- in well-established animal models, such as the two-stage skin carcinogenesis model using 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), would provide invaluable data. nih.gov Such studies would help to determine if the 5,14-dimethyl configuration enhances or diminishes the carcinogenic and mutagenic properties of the parent dibenz(a,h)anthracene molecule. wikipedia.org

Advanced Computational Modeling of Dibenz(a,h)anthracene, 5,14-dimethyl- Reactivity and Interactions

Computational chemistry and molecular modeling offer powerful tools to predict the reactivity and biological interactions of chemical compounds, thereby guiding experimental research. Molecular dynamics simulations have been successfully employed to study the interaction of dibenz[a,h]anthracene and its metabolites with biological membranes, such as lung surfactant phospholipid bilayers. rsc.org

A critical future research direction is the application of these advanced computational models to Dibenz(a,h)anthracene, 5,14-dimethyl-. By performing molecular dynamics simulations, researchers can investigate how the addition of methyl groups at the 5 and 14 positions alters the compound's interaction with cellular membranes and key biological macromolecules like DNA and proteins. rsc.org Furthermore, quantum chemical calculations can predict the electronic properties and reactivity of the molecule, providing insights into its potential to form reactive metabolites that can bind to DNA and initiate carcinogenesis. researchgate.net These computational studies would be instrumental in understanding the structure-activity relationship of dimethylated dibenz(a,h)anthracene isomers and prioritizing them for further toxicological testing.

Development of Novel Analytical Techniques for Trace-Level Detection of Dibenz(a,h)anthracene Derivatives

The accurate assessment of human exposure to specific methylated PAHs is often hindered by the lack of sufficiently sensitive and selective analytical methods. researchgate.net Alkylated PAHs typically exist in complex environmental mixtures at trace levels, making their individual identification and quantification challenging. researchgate.net

Future research must focus on the development of novel analytical techniques capable of detecting and quantifying Dibenz(a,h)anthracene, 5,14-dimethyl- at environmentally relevant concentrations. Techniques such as two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) have shown promise in separating and identifying numerous methylated PAH isomers in complex samples like sediment. researchgate.net Further refinement of such methods, along with the development of specific analytical standards for Dibenz(a,h)anthracene, 5,14-dimethyl-, is essential. sigmaaldrich.com Additionally, exploring advanced detection methods like high-resolution spectrofluorimetry at cryogenic temperatures (Shpol'skii effect) could provide the necessary selectivity to distinguish between different methylated isomers. iaea.org The development of methods for detecting hydroxylated metabolites of this specific compound in biological matrices, such as urine, using techniques like liquid chromatography/triple quadrupole tandem mass spectrometry, would also be a significant advancement in exposure assessment. duke.edu

Integration of Omics Technologies in Understanding Dibenz(a,h)anthracene, 5,14-dimethyl- Mechanisms

Omics technologies, including transcriptomics, proteomics, and metabolomics, provide a holistic view of the biological perturbations caused by chemical exposures. Transcriptomic analyses have been used to investigate the gene expression profiles in response to various PAHs, revealing both common and unique mechanisms of toxicity. nih.govnih.gov

Q & A

Q. What are the recommended analytical methods for quantifying 5,14-dimethyldibenz(a,h)anthracene in environmental or biological samples?

Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards (e.g., dibenz[a,h]anthracene-d14) is widely used. Calibration curves generated via 7-point linear regression ensure precision, with internal standards correcting for matrix effects . For trace detection, methods must account for limits of quantification (LOQ), as environmental samples often fall below detection thresholds (e.g., <20 ppb in oysters) .

Q. How should researchers safely handle 5,14-dimethyldibenz(a,h)anthracene in laboratory settings?

As a probable carcinogen and mutagen, strict protocols are required:

- Use fume hoods and personal protective equipment (PPE) to avoid inhalation or skin contact.

- Decontaminate exposed skin with water for ≥15 minutes and seek medical attention for persistent irritation .

- Store in labeled, sealed containers at room temperature, avoiding light to prevent photodegradation .

Q. What thermodynamic properties are critical for experimental design involving this compound?

Key properties include enthalpy of vaporization (ΔvapH) and vapor pressure. For 5,14-dimethyldibenz(a,h)anthracene, ΔvapH ranges from 21.2–26.98 kcal/mol, determined via gas chromatography (GC) or Antoine equation-based methods . These data inform purification and stability assessments under varying temperatures.

Q. How can structural characterization of methylated dibenz(a,h)anthracene derivatives be validated?

Use high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm molecular formulae (e.g., C₂₂H₁₄, MW 278.35) and substituent positions. NIST-standardized InChIKeys and CAS registry numbers (e.g., 53-70-3) provide cross-referencing for structural verification .

Advanced Research Questions

Q. What computational methods elucidate the reactivity of methylated dibenz(a,h)anthracene derivatives?

Density functional theory (DFT) studies predict carbocation stability and reaction pathways. For example, methyl groups at positions 5 and 14 alter electron density, influencing electrophilic substitution patterns. Stable ion studies combined with DFT optimize synthetic routes for derivatives .

Q. How can conflicting data on the carcinogenic mechanisms of methylated dibenz(a,h)anthracenes be resolved?

While 7,14-dimethyl derivatives are carcinogenic, hydroxymethylated metabolites lack proven genotoxicity . Discrepancies may arise from metabolic activation pathways (e.g., cytochrome P450 vs. sulfotransferase-mediated processes). Comparative in vitro mutagenicity assays (Ames test) and in vivo tumorigenicity studies are critical for reconciling data .

Q. What role does biomethylation play in the environmental persistence of this compound?

Biomethylation by microbial S-adenosylmethionine (SAM) pathways enhances hydrophobicity, increasing sediment binding . However, SAM-mediated methylation does not directly correlate with carcinogenicity, necessitating metabolomic profiling (e.g., LC-MS/MS) to identify bioactive intermediates .

Q. How do fluorescence properties aid in detecting dibenz(a,h)anthracene derivatives?

Fluorescence emission bands (e.g., ~570 nm) vary with crystal thickness and solvent polarity. Time-resolved fluorescence spectroscopy can distinguish parent compounds from degradation products in environmental matrices, though quenching by particulate matter requires normalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.